
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile, also known as MPOPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPOPC belongs to the family of pyridine derivatives and has a molecular weight of 267.3 g/mol. In
作用機序
The mechanism of action of 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile is not fully understood, but it has been proposed that this compound acts as an inhibitor of various enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a role in inflammation, and its inhibition can lead to anti-inflammatory effects. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of COX-2 and AChE with IC50 values in the micromolar range. In vivo studies have shown that this compound can reduce inflammation in animal models of arthritis and colitis. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile in lab experiments is its relatively simple synthesis method, which allows for the preparation of large quantities of this compound with high purity. Another advantage is its versatility, as this compound can be used as a building block for the synthesis of various pyridine derivatives and as a precursor for the preparation of MOFs and porous carbon materials. One limitation of using this compound is its low water solubility, which can limit its bioavailability in vivo.
将来の方向性
There are several future directions for the research on 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile. One direction is the development of this compound derivatives with improved water solubility and bioavailability. Another direction is the investigation of this compound as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, the use of this compound as a precursor for the preparation of MOFs and porous carbon materials can be explored further for various applications such as gas storage and separation.
合成法
The synthesis of 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile involves the reaction between 4-methylbenzaldehyde, malononitrile, and ethyl acetoacetate in the presence of piperidine as a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and catalyst concentration.
科学的研究の応用
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile has been studied for its potential applications in various scientific research fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In organic synthesis, this compound has been used as a building block for the synthesis of various pyridine derivatives. In material science, this compound has been utilized as a precursor for the preparation of metal-organic frameworks (MOFs) and porous carbon materials.
特性
IUPAC Name |
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-2-4-10(5-3-9)12-7-6-11(8-14)13(16)15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKBJBAVSQJONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
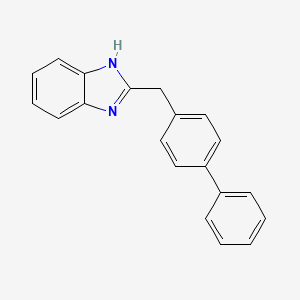
![N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2910271.png)

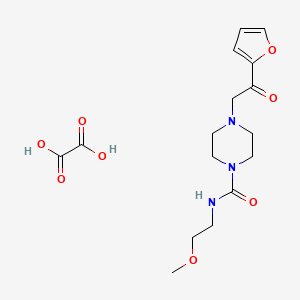

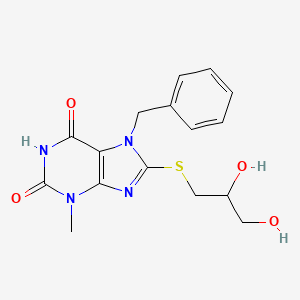
![1,7-dimethyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2910280.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide](/img/structure/B2910287.png)
![1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea](/img/structure/B2910289.png)
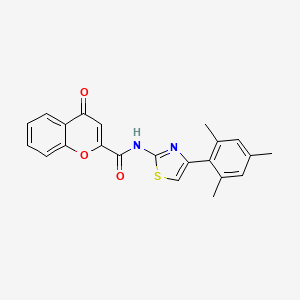
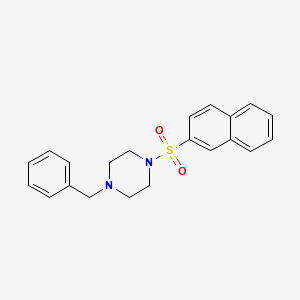
![[(1-cyanocyclopentyl)carbamoyl]methyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate](/img/structure/B2910293.png)
